molecular formula C9H10BrClFNO2 B13475236 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride

2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride

Katalognummer: B13475236
Molekulargewicht: 298.53 g/mol
InChI-Schlüssel: ZLTUMVGTHOPPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of phenylglycine derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, as well as a methylamino group attached to the alpha carbon of the acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring. This can be achieved using bromine and a fluorinating agent such as Selectfluor.

    Amidation: The brominated and fluorinated phenylacetic acid is then reacted with methylamine to form the corresponding amide.

    Hydrolysis: The amide is hydrolyzed under acidic conditions to yield the desired 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of automated reactors and in-line monitoring systems ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the bromo and fluoro substituents, potentially leading to the formation of dehalogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Dehalogenated derivatives.

    Substitution: Functionalized phenylglycine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents enhances its binding affinity and selectivity. The methylamino group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride
  • 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetic acid hydrochloride
  • 2-(4-Bromo-2-fluorophenyl)-2-(ethylamino)acetic acid hydrochloride

Uniqueness

2-(4-Bromo-2-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H10BrClFNO2

Molekulargewicht

298.53 g/mol

IUPAC-Name

2-(4-bromo-2-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride

InChI

InChI=1S/C9H9BrFNO2.ClH/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11;/h2-4,8,12H,1H3,(H,13,14);1H

InChI-Schlüssel

ZLTUMVGTHOPPSY-UHFFFAOYSA-N

Kanonische SMILES

CNC(C1=C(C=C(C=C1)Br)F)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.